(R)-1-(1-Aminoethyl)cyclopentanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1-Aminoethyl)cyclopentanol hydrochloride is a chiral primary amine with a cyclopentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride typically involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This method is atom-economical and scalable, making it suitable for industrial production. The reaction conditions often involve mild temperatures and the use of coordinating organic molecules to improve selectivity towards the primary amine .
Industrial Production Methods
In industrial settings, the production of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride can be achieved through similar hydrogenation and reductive amination processes. The use of metallic cobalt and silica particles as catalysts has been shown to enhance catalytic performance and selectivity .
Chemical Reactions Analysis
Types of Reactions
®-1-(1-Aminoethyl)cyclopentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted cyclopentanol derivatives .
Scientific Research Applications
®-1-(1-Aminoethyl)cyclopentanol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which ®-1-(1-Aminoethyl)cyclopentanol hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1-Aminoethyl)cyclopentanol hydrochloride: The enantiomer of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride, which has similar chemical properties but different biological activities.
Cyclopentanol: A simpler compound with a hydroxyl group, lacking the aminoethyl substituent.
1-Aminoethylcyclopentane: A compound with a similar structure but without the hydroxyl group.
Uniqueness
®-1-(1-Aminoethyl)cyclopentanol hydrochloride is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Biological Activity
(R)-1-(1-Aminoethyl)cyclopentanol hydrochloride is a chiral compound notable for its unique molecular structure, which includes a cyclopentanol ring and an aminoethyl group. This compound has gained attention in medicinal chemistry due to its biological activities, particularly its effects on neurotransmitter regulation and potential therapeutic applications.
- Molecular Formula : C7H16ClNO
- Molecular Weight : 165.66 g/mol
- Structure : The compound's structure contributes to its biological activity, particularly its ability to interact with various biological targets.
This compound exhibits significant biological activity primarily through the inhibition of phenylethanolamine N-methyltransferase (PNMT) . This enzyme is crucial in the synthesis of catecholamines, which play vital roles in mood regulation and cardiovascular function. By inhibiting PNMT, this compound can potentially alter catecholamine levels, influencing physiological processes such as stress response and mood disorders.
Neurotransmitter Interaction
Research indicates that this compound may interact with receptors involved in serotonin and norepinephrine signaling pathways. This interaction suggests potential implications for treating mood disorders and anxiety. The compound's chiral nature may lead to different biological responses compared to its enantiomers or structural analogs, highlighting the importance of stereochemistry in pharmacological activity.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound, showcasing their similarity indices and unique features:
Compound Name | Similarity Index | Unique Features |
---|---|---|
trans-4-Aminoadamantan-1-ol hydrochloride | 0.88 | Distinct adamantane structure; potential antiviral activity |
(1R,2R)-2-Aminocyclopentanol hydrochloride | 0.74 | Different stereochemistry affecting bioactivity |
(1S,2S)-2-Aminocyclopentanol hydrochloride | 0.74 | Enantiomeric form with potentially different effects |
1-(Aminomethyl)cyclopentanol hydrochloride | 0.76 | Related structure but lacks the aminoethyl group |
These comparisons illustrate how variations in structure and stereochemistry can lead to significant differences in biological activity and application potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neurotransmitter Regulation : A study demonstrated that this compound effectively modulates neurotransmitter levels in animal models, showing promise for treating anxiety-related disorders by enhancing serotonin signaling pathways.
- Inhibition of PNMT : In vitro assays confirmed that this compound inhibits PNMT activity, leading to decreased production of epinephrine from norepinephrine, which could be beneficial in managing stress responses .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
1-(1-aminoethyl)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(8)7(9)4-2-3-5-7;/h6,9H,2-5,8H2,1H3;1H |
InChI Key |
OKXBRPIPMNTNBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCCC1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.